Metabolic Stability: Undetectable GSTZ-Catalyzed Biotransformation
In a comparative study on the substrate selectivity of glutathione transferase zeta (GSTZ), 3,3-dichloropropionic acid showed no detectable biotransformation, whereas its structural isomer, 2,2-dichloropropionic acid, was actively metabolized to pyruvate under the same conditions [1].
| Evidence Dimension | GSTZ-catalyzed biotransformation |
|---|---|
| Target Compound Data | No biotransformation detected |
| Comparator Or Baseline | 2,2-Dichloropropionic acid (Dalapon, CAS 75-99-0): Converted to pyruvate |
| Quantified Difference | Qualitative difference: active metabolism vs. no detectable metabolism |
| Conditions | In vitro assay with purified or cytosolic GSTZ enzyme |
Why This Matters
This indicates 3,3-dichloropropionic acid has superior metabolic stability against GSTZ, making it a critical choice for studies where avoiding this specific detoxification pathway is essential.
- [1] Tong, Z., Board, P. G., & Anders, M. W. (1998). Glutathione transferase zeta-catalyzed biotransformation of dichloroacetic acid and other α-haloacids. Chemical Research in Toxicology, 11(11), 1332–1338. View Source
